molecular formula C22H27F3O3SSi B13915534 8-((Triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate

8-((Triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate

Cat. No.: B13915534
M. Wt: 456.6 g/mol
InChI Key: JXWADDSIWLIGBW-UHFFFAOYSA-N
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Description

8-((Triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate is an organic compound used primarily as an intermediate in organic synthesis. It is known for its role in various chemical reactions, particularly in the field of organic chemistry. This compound is characterized by its unique structure, which includes a naphthalene ring substituted with a triisopropylsilyl ethynyl group and a trifluoromethanesulfonate group.

Preparation Methods

The synthesis of 8-((Triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate typically involves multiple steps. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with a naphthalene derivative.

    Substitution Reaction: The naphthalene derivative undergoes a substitution reaction with triisopropylsilyl ethynyl chloride in the presence of a base to form the triisopropylsilyl ethynyl naphthalene intermediate.

    Trifluoromethanesulfonation: The intermediate is then treated with trifluoromethanesulfonic anhydride to introduce the trifluoromethanesulfonate group.

The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and the reactions are carried out at low temperatures to prevent decomposition of the intermediates.

Chemical Reactions Analysis

8-((Triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

    Coupling Reactions: It is often used in coupling reactions, such as Sonogashira coupling, to form carbon-carbon bonds.

Common reagents used in these reactions include bases like potassium carbonate, catalysts like palladium, and solvents like tetrahydrofuran. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

8-((Triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate has several scientific research applications:

    Organic Synthesis: It is widely used as an intermediate in the synthesis of complex organic molecules.

    Material Science: The compound is used in the development of new materials with specific properties.

    Pharmaceutical Research: It is used in the synthesis of potential drug candidates and in the study of their biological activities.

    Catalysis: The compound is used in catalytic reactions to improve the efficiency and selectivity of various chemical processes.

Mechanism of Action

The mechanism of action of 8-((Triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate involves its ability to act as an electrophile in substitution reactions. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive towards nucleophiles. The triisopropylsilyl ethynyl group provides steric hindrance, which can influence the selectivity of the reactions.

Comparison with Similar Compounds

Similar compounds to 8-((Triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate include:

    7-fluoro-3-(methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate: This compound has a similar structure but includes a fluorine and methoxymethoxy group.

    3-amino-7-fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate: This compound includes an amino group and a fluorine atom.

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions.

Properties

Molecular Formula

C22H27F3O3SSi

Molecular Weight

456.6 g/mol

IUPAC Name

[8-[2-tri(propan-2-yl)silylethynyl]naphthalen-1-yl] trifluoromethanesulfonate

InChI

InChI=1S/C22H27F3O3SSi/c1-15(2)30(16(3)4,17(5)6)14-13-19-10-7-9-18-11-8-12-20(21(18)19)28-29(26,27)22(23,24)25/h7-12,15-17H,1-6H3

InChI Key

JXWADDSIWLIGBW-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C#CC1=CC=CC2=C1C(=CC=C2)OS(=O)(=O)C(F)(F)F)(C(C)C)C(C)C

Origin of Product

United States

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